![molecular formula C20H31NO9 B1461838 Cbz-NH-peg5-CH2cooh CAS No. 1449390-66-2](/img/structure/B1461838.png)
Cbz-NH-peg5-CH2cooh
Overview
Description
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Cbz-NH-peg5-CH2cooh is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of Cbz-NH-peg5-CH2cooh is C20H31NO9 . Its exact mass is 429.20 and its molecular weight is 429.470 .Physical And Chemical Properties Analysis
The exact mass of Cbz-NH-peg5-CH2cooh is 429.20 and its molecular weight is 429.470 . No further information about its physical and chemical properties is available.Scientific Research Applications
Drug Development: PROTAC Linkers
Cbz-NH-peg5-CH2cooh: is primarily utilized as a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation. They work by linking an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This approach is particularly useful in drug development for diseases where protein overexpression is a factor, such as certain cancers.
Drug Delivery Systems
In the realm of drug delivery, Cbz-NH-peg5-CH2cooh plays a critical role in the development of sophisticated delivery systems . Its structure allows for the bioconjugation of therapeutic proteins, peptides, and antibodies, enhancing the delivery of drugs to specific sites within the body. This can improve the efficacy and reduce the side effects of various medications.
Bioconjugation Techniques
Bioconjugation involves attaching biomolecules to other molecules or surfacesCbz-NH-peg5-CH2cooh is used in bioconjugation to modify proteins or peptides, which can be crucial for studying protein functions and interactions . This has broad applications in molecular biology and proteomics.
Diagnostic Imaging
In diagnostic imaging, Cbz-NH-peg5-CH2cooh can be used to attach imaging agents to targeting molecules . This enables the visualization of specific tissues or diseases, such as tumors, using various imaging techniques. The compound’s ability to link to biomolecules without affecting their function makes it valuable in this field.
Targeted Therapy
Targeted therapy is a type of cancer treatment that uses drugs designed to target specific genes or proteins that are involved in the growth and survival of cancer cellsCbz-NH-peg5-CH2cooh is used in the synthesis of molecules that can bind to these targets and deliver therapeutic agents directly to the cancer cells, minimizing damage to normal cells .
Nanotechnology
In nanotechnology, Cbz-NH-peg5-CH2cooh contributes to the creation of nanocarriers for drug delivery . These nanocarriers can transport drugs across biological barriers and release them at the site of interest, which is pivotal for treating diseases that are difficult to target with conventional methods.
Chemical Synthesis
Cbz-NH-peg5-CH2cooh: is also an important reagent in chemical synthesis . It is used to introduce PEG chains into molecules, which can improve solubility, stability, and bioavailability of pharmaceutical compounds.
Molecular Biology Research
In molecular biology research, Cbz-NH-peg5-CH2cooh is used in the study of protein degradation pathways . Understanding these pathways is essential for the development of new therapies for diseases where protein homeostasis is disrupted.
Mechanism of Action
Target of Action
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation .
Mode of Action
Cbz-NH-peg5-CH2cooh, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by Cbz-NH-peg5-CH2cooh is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle, DNA repair, and apoptosis .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs .
Result of Action
The result of the action of Cbz-NH-peg5-CH2cooh is the selective degradation of target proteins . This leads to changes in cellular processes regulated by these proteins, potentially including cell cycle progression, DNA repair mechanisms, and programmed cell death .
Action Environment
The action of Cbz-NH-peg5-CH2cooh, like other PROTAC linkers, is influenced by various environmental factors within the cell. These factors can include the presence and concentration of E3 ubiquitin ligases and target proteins, the functionality of the ubiquitin-proteasome system, and the overall cellular environment . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLWNSJFGPKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-NH-peg5-CH2cooh |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.